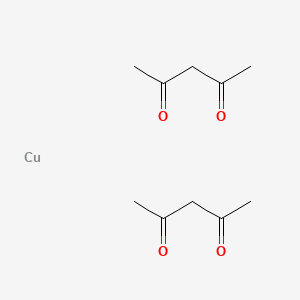

copper;pentane-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound identified as copper;pentane-2,4-dione is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to appreciate its significance in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for copper;pentane-2,4-dione would typically involve scaling up laboratory synthesis procedures to produce the compound in larger quantities. This may include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors.

Análisis De Reacciones Químicas

Types of Reactions

copper;pentane-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to modifying the compound’s structure and properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted compounds.

Aplicaciones Científicas De Investigación

Catalytic Applications

Copper; pentane-2,4-dione is primarily utilized as a catalyst in various chemical reactions due to its ability to facilitate electron transfer processes.

Wacker-Type Oxidation

Recent studies have demonstrated that copper(II) complexes with pentane-2,4-dione can act as precatalysts in Wacker-type oxidation reactions. These reactions involve the oxidation of olefins using phenylsilane as a reducing agent. The mechanism elucidated through isotopic labeling indicated that the copper complex plays a crucial role in the catalytic cycle, enhancing the efficiency of the oxidation process .

Synthesis of Supramolecular Structures

Copper complexes derived from pentane-2,4-dione have shown potential in forming supramolecular structures when reacted with other metal ions. For instance, a study highlighted the formation of a copper(II) complex with 3-(4-cyanophenyl)pentane-2,4-dione, which crystallizes in a square-planar geometry and exhibits interesting coordination properties .

Material Science Applications

Copper; pentane-2,4-dione is also significant in materials science for its role in producing advanced materials.

Thin Film Deposition

The compound is utilized in the deposition of copper thin films through chemical vapor deposition (CVD) techniques. The volatility and thermal stability of copper(II) acetylacetonate make it an ideal precursor for creating high-quality metallic films used in electronics and optoelectronics.

Polymer Composites

Incorporating copper complexes into polymer matrices has been explored to enhance the electrical conductivity and thermal stability of polymers. Research indicates that these composites exhibit improved properties suitable for electronic applications .

Biological Applications

The biological significance of copper; pentane-2,4-dione has been investigated for its potential therapeutic uses.

Anticancer Activity

Studies have reported that copper complexes with pentane-2,4-dione derivatives exhibit cytotoxic effects against various cancer cell lines. For example, research on copper(II) complexes with 2-ethylpyridine derivatives demonstrated significant anticancer activity in vitro, suggesting their potential as chemotherapeutic agents .

Antimicrobial Properties

Copper complexes are known for their antimicrobial properties. Recent investigations have shown that copper(II) acetylacetonate exhibits antibacterial and antifungal activities against several pathogens, making it a candidate for developing new antimicrobial agents .

Data Tables

The following tables summarize key properties and findings related to the applications of copper; pentane-2,4-dione.

Case Study 1: Catalytic Efficiency in Organic Synthesis

A study focused on the catalytic efficiency of copper(II) acetylacetonate in organic synthesis revealed that it could effectively promote various transformations under mild conditions. The study emphasized its role in facilitating reactions that are otherwise challenging due to harsh conditions required for activation.

Case Study 2: Development of Antimicrobial Agents

Research exploring the antimicrobial properties of copper complexes indicated that modifications to the ligand structure could enhance efficacy against resistant strains of bacteria and fungi. This highlights the potential for developing new therapeutic agents based on copper; pentane-2,4-dione derivatives.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to copper;pentane-2,4-dione can be identified based on structural and functional similarities. These compounds may share similar properties and applications.

Uniqueness

This compound may have unique properties that distinguish it from other similar compounds. These unique properties can be related to its structure, reactivity, or specific applications.

Conclusion

This compound is a compound with significant potential in various scientific and industrial fields. Understanding its synthesis, reactions, applications, and mechanism of action is essential for leveraging its full potential. Further research and detailed studies are necessary to fully elucidate its properties and applications.

Propiedades

Fórmula molecular |

C10H16CuO4 |

|---|---|

Peso molecular |

263.78 g/mol |

Nombre IUPAC |

copper;pentane-2,4-dione |

InChI |

InChI=1S/2C5H8O2.Cu/c2*1-4(6)3-5(2)7;/h2*3H2,1-2H3; |

Clave InChI |

NPJDQKHHXAPMKK-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)CC(=O)C.CC(=O)CC(=O)C.[Cu] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.